(R)-3-Methyl-3,4-dihydroisoquinoline hydrochloride
Description
(R)-3-Methyl-3,4-dihydroisoquinoline hydrochloride is a chiral dihydroisoquinoline derivative characterized by a methyl substituent at the 3-position of the partially saturated isoquinoline ring system, with the (R)-enantiomer configuration. This compound is structurally distinct due to its stereochemistry and substitution pattern, which influence its physicochemical and pharmacological properties. Dihydroisoquinoline derivatives are critical intermediates in pharmaceutical synthesis, particularly for central nervous system (CNS) agents and vesicular monoamine transporter 2 (VMAT2) inhibitors like tetrabenazine .
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(3R)-3-methyl-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-5,7-8H,6H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
ULXUPKBYWBJQBG-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2C=N1.Cl |
Canonical SMILES |
CC1CC2=CC=CC=C2C=N1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-3,4-dihydroisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material such as 3-methylphenethylamine, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often involve elevated temperatures and the use of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methyl-3,4-dihydroisoquinoline hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-3,4-dihydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). These reactions often require the presence of a catalyst or a base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-3-Methyl-3,4-dihydroisoquinoline hydrochloride may yield corresponding quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Biological Activities
1. Antioxidant Properties
Research indicates that derivatives of 3,4-dihydroisoquinoline exhibit significant antioxidant activity. Compounds synthesized from this scaffold have been tested for their ability to scavenge free radicals, which are implicated in oxidative stress-related diseases. For instance, studies have shown that certain derivatives can effectively inhibit enzymes such as d-amino acid oxidase and acetylcholinesterase, which are linked to neurodegenerative disorders .
2. Neuroprotective Effects
The neuroprotective potential of (R)-3-Methyl-3,4-dihydroisoquinoline hydrochloride is supported by its ability to modulate neurotransmitter systems. Compounds derived from this structure have been evaluated for their effects on dopamine receptors and have shown promise as potential treatments for conditions like Parkinson's disease . The modulation of these receptors may enhance dopaminergic signaling, providing symptomatic relief.
3. Antidepressant Activity
Recent studies have explored the antidepressant properties of 3,4-dihydroisoquinoline derivatives. A series of compounds based on this scaffold were synthesized and tested for their efficacy in animal models of depression. These compounds demonstrated significant reductions in depressive-like behaviors, suggesting a mechanism that may involve serotonin and norepinephrine pathways .
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis often begins with readily available isoquinoline derivatives or precursors that can be modified through various chemical reactions.
- Reactions : Common synthetic strategies include cyclization reactions involving iminium intermediates and reductive amination processes. These methods allow for the introduction of various substituents that can modulate the biological activity of the resulting compounds .
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Reflux with acid catalyst | 85% |
| 2 | Reductive Amination | Use of reducing agents | 90% |
| 3 | Alkylation | Reaction with alkyl halides | 75% |
Therapeutic Potential
1. Cancer Treatment
The structural framework of this compound has been investigated for its potential as an anticancer agent. Compounds derived from this scaffold have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The ability to modify the structure allows for the optimization of these compounds to enhance their efficacy against specific cancer types.
2. Drug Development
The versatility of this compound makes it a valuable building block in drug development. Its derivatives are being explored as inhibitors for various enzymes involved in disease processes, including poly(ADP-ribose) polymerase (PARP), which is a target in cancer therapy . The ongoing research aims to refine these compounds to improve their selectivity and potency.
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study 1: Neuroprotection in Animal Models
A study investigated the effects of a derivative on neurodegeneration in rodent models. Results indicated a significant improvement in motor function and a decrease in neuroinflammation markers after treatment with the compound . -
Case Study 2: Antidepressant Efficacy
In another study focusing on depression models, a series of synthesized compounds demonstrated substantial antidepressant-like effects comparable to standard treatments like fluoxetine. This suggests that further exploration into their mechanisms could lead to new therapeutic options .
Mechanism of Action
The mechanism of action of ®-3-Methyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in pain and inflammation pathways, thereby providing analgesic or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between (R)-3-Methyl-3,4-dihydroisoquinoline hydrochloride and related dihydroisoquinoline derivatives:
Table 1: Structural and Functional Comparison of Dihydroisoquinoline Derivatives
Key Comparison Points
Structural Differences: (R)-3-Methyl-3,4-dihydroisoquinoline HCl lacks methoxy groups present in 6,7-dimethoxy analogs (e.g., 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl), reducing polarity and increasing lipophilicity . 6-Methyl-1,2,3,4-tetrahydroquinoline features a fully saturated quinoline ring, differing in nitrogen position and ring saturation compared to dihydroisoquinolines .
Synthesis Methods: The 6,7-dimethoxy derivatives are synthesized via condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with acids or acyl chlorides, followed by Pd/C-catalyzed reduction . The (R)-enantiomer of 3-methyl derivatives likely requires enantioselective synthesis, such as chiral auxiliary-mediated alkylation or asymmetric hydrogenation, to achieve stereochemical purity .
Physicochemical Properties: Methoxy-substituted derivatives (e.g., 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl) exhibit higher melting points (~200°C) due to hydrogen bonding and crystallinity, whereas methyl-substituted analogs may have lower melting points . The (R)-3-methyl derivative’s stereochemistry could enhance binding specificity to biological targets compared to racemic mixtures .
Applications: 6,7-Dimethoxy-3,4-dihydroisoquinoline HCl is a key intermediate in tetrabenazine production, a VMAT2 inhibitor used for Huntington’s disease . Methyl-substituted derivatives (e.g., 3-methyl) are explored for improved pharmacokinetics in CNS drug development due to increased lipophilicity .
Safety and Handling: Limited toxicological data are available for many dihydroisoquinoline derivatives, including (R)-3-Methyl-3,4-dihydroisoquinoline HCl, necessitating caution in handling (e.g., use of personal protective equipment) . Methoxy-substituted analogs are classified as Research Use Only (RUO), highlighting their specialized application scope .
Biological Activity
(R)-3-Methyl-3,4-dihydroisoquinoline hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its significant biological activities, particularly in neuropharmacology and potential therapeutic applications. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C₁₀H₁₂ClN. It is a derivative of dihydroisoquinoline, characterized by a bicyclic structure that includes isoquinoline and cyclohexene rings. The hydrochloride form enhances its solubility and stability, making it suitable for various biological assays .
The synthesis of this compound typically involves several key reactions:
- Formation of Dihydroisoquinoline : Starting from appropriate precursors, the dihydroisoquinoline framework is constructed.
- Methylation : The methyl group is introduced at the 3-position.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt to enhance solubility .
Neuropharmacological Effects
This compound exhibits notable neuropharmacological properties. Studies have indicated its potential as an antidepressant agent through mechanisms involving neuroprotection. For instance, in vitro studies using PC12 cells demonstrated that compounds similar to this compound can protect against corticosterone-induced neuronal damage .
In vivo assessments have shown that related compounds can reduce immobility time in the forced swim test (FST), indicating antidepressant-like effects. These compounds also improved locomotor activity compared to standard antidepressants like Agomelatine and Fluoxetine .
Antioxidant Activity
Research has revealed that derivatives of 3,4-dihydroisoquinolines exhibit significant antioxidant properties. These compounds demonstrated effective free-radical scavenging capabilities in various assays, including DPPH and ABTS radical tests. Such activities suggest their potential utility in treating oxidative stress-related diseases .
Comparative Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Neuroprotective Activity | Antioxidant Activity | Cytotoxicity (HEK293) |
|---|---|---|---|
| (R)-3-Methyl-3,4-dihydroisoquinoline HCl | Significant | Moderate | Low |
| Agomelatine | Moderate | Low | Moderate |
| Compound 6a-1 | High | Moderate | Very Low |
| Compound 6a-9 | High | High | Moderate |
Case Studies and Research Findings
- Neuroprotection in PC12 Cells : A study evaluated the protective effects of synthesized 3,4-dihydroisoquinoline compounds on PC12 cells subjected to corticosterone-induced lesions. The results indicated that these compounds significantly mitigated neuronal damage and improved cell viability .
- Antioxidant Studies : In a series of experiments assessing free-radical scavenging activity, several derivatives demonstrated strong antioxidant effects. For example, they showed significant inhibition of DPPH radical formation, suggesting their potential as therapeutic agents against oxidative stress .
- Cytotoxicity Assessment : The cytotoxicity profile was evaluated on HEK293 cells, revealing low toxicity for most tested compounds at concentrations up to 100 μM. This highlights the safety profile of this compound relative to other known antidepressants .
Q & A
Q. What are the established synthetic routes for (R)-3-Methyl-3,4-dihydroisoquinoline hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : The Bischler–Napieralski reaction is a common route for synthesizing 3,4-dihydroisoquinoline scaffolds . For enantiomeric purity:
- Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation derivatives) during cyclization.
- Optimize solvent polarity (e.g., dichloromethane vs. toluene) to influence reaction kinetics and stereoselectivity.
- Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) for post-synthesis purification.
- Table 1 : Synthetic Method Comparison
| Method | Catalyst/Solvent | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Bischler–Napieralski | POCl₃, CH₂Cl₂ | 65–75 | 85–92 |
| Asymmetric Hydrogenation | Rhodium-chiral ligand | 70–80 | 90–95 |
Q. How should researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : Use a combination of:
- Chiral HPLC : Polysaccharide columns (e.g., Chiralcel® OD-H) with hexane:isopropanol (95:5) mobile phase .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve absolute configuration .
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions (TD-DFT methods) .
Q. What are the recommended storage conditions for this compound in long-term studies?
- Methodological Answer :
- Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation .
- Monitor stability via HPLC purity assays every 6 months.
- Table 2 : Stability Under Different Conditions
| Condition | Degradation Rate (%/month) | Key Degradation Products |
|---|---|---|
| 25°C, dry air | 0.5–1.0 | Oxidized quinoline form |
| 4°C, 60% humidity | 0.2–0.5 | Hydrolyzed amide |
Advanced Research Questions
Q. What computational approaches predict biological activity and receptor binding of (R)-3-Methyl-3,4-dihydroisoquinoline derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures from the PDB (e.g., serotonin receptors) to predict binding poses .
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .
Q. How can contradictions between in vitro bioactivity and computational predictions be resolved?
- Methodological Answer :
- Perform orthogonal assays (e.g., SPR for binding kinetics vs. cell-based cAMP assays) .
- Validate computational models with free energy perturbation (FEP) calculations to refine binding affinity predictions .
- Check assay conditions: Ensure pH (7.4), temperature (37°C), and DMSO concentration (<0.1%) are optimized .
Q. What experimental designs assess metabolic stability in hepatic microsome models?
- Methodological Answer :
- Incubation Setup : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system at 37°C .
- LC-MS/MS Analysis : Monitor parent compound depletion over 60 minutes. Calculate intrinsic clearance (CLint) using the substrate depletion method.
- Include control compounds (e.g., verapamil) to validate enzyme activity .
Q. How do researchers address NMR spectral discrepancies in structural configurations?
- Methodological Answer :
- Perform 2D NMR (COSY, NOESY) to resolve overlapping signals and confirm spatial proximity of substituents .
- Compare experimental H and C shifts with DFT-calculated NMR spectra (Gaussian 16 B.01) .
Key Considerations for Methodological Rigor
- Stereochemical Validation : Always cross-verify enantiomeric purity using at least two orthogonal methods (e.g., HPLC + CD) .
- Data Reproducibility : Document reaction conditions (e.g., catalyst loading, solvent grade) and storage parameters meticulously .
- Contradiction Resolution : Use tiered experimental approaches (computational → in vitro → in vivo) to validate hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
